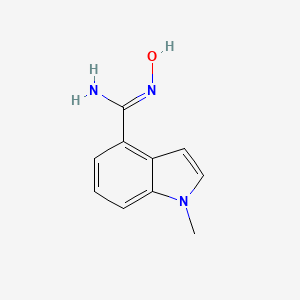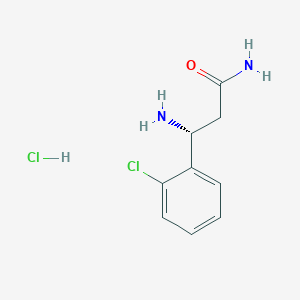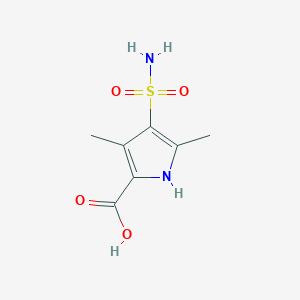
3-Benzylisoxazole-4-carbaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-Benzylisoxazole-4-carbaldehyde” would likely show the isoxazole ring, with the benzyl group attached to the third carbon and the formyl group attached to the fourth carbon .
Chemical Reactions Analysis
Isoxazole rings are involved in various chemical reactions. They can undergo electrophilic substitution at the 5-position and nucleophilic substitution at the 4-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Benzylisoxazole-4-carbaldehyde” would depend on its exact structure. Isoxazoles generally have good thermal stability and are resistant to hydrolysis .
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions (MCRs)
3-Benzylisoxazole-4-carbaldehyde: plays a significant role in MCRs, which are sustainable strategies for synthesizing complex molecules. These reactions are high-yielding, time- and cost-effective, and align with green chemistry principles. The compound serves as an efficient precursor for generating biologically active structures, such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Synthesis of Bioactive Chemicals
The compound is used as a starting material for synthesizing a novel family of 5-reductase and aromatase inhibitors. These inhibitors are derived from 1, 2, 3-triazole derivatives, showcasing the compound’s utility in creating bioactive chemicals with potential therapeutic applications .
Antimicrobial and Antioxidant Activities
3-Benzylisoxazole-4-carbaldehyde: derivatives have been studied for their antimicrobial and antioxidant activities. These properties are essential for developing new medications and treatments for various diseases .
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound is utilized for its inherent functional groups that can undergo C–C and C–N coupling reactions and reductions easily. This makes it a valuable precursor for the synthesis of various heterocyclic derivatives .
Green Synthesis
The compound’s role in green synthesis is noteworthy. It contributes to the development of environmentally friendly synthetic methods that reduce the use of solvents and energy, which is crucial for sustainable chemical practices .
Medicinal Chemistry
In medicinal chemistry, 3-Benzylisoxazole-4-carbaldehyde is used to create compounds with diverse functional groups, enhancing the levels of chemo-, stereo-, and regioselectivity. This flexibility is beneficial for producing a wide range of pharmacologically interesting scaffolds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-7-10-8-14-12-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDBXPNSXGXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1,2-oxazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)

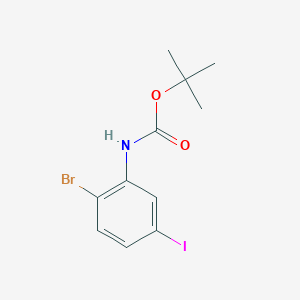
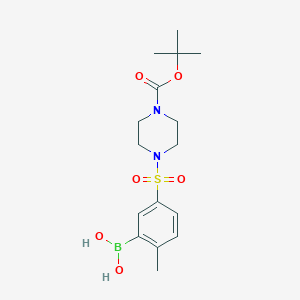


![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)
![3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1447904.png)
